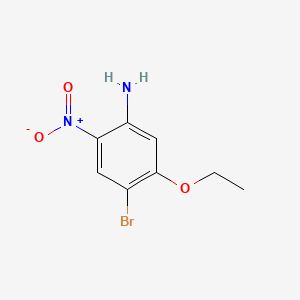

4-Bromo-5-ethoxy-2-nitroaniline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-5-ethoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O3/c1-2-14-8-4-6(10)7(11(12)13)3-5(8)9/h3-4H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUYPQXQCGVAFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681481 | |

| Record name | 4-Bromo-5-ethoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242336-59-9 | |

| Record name | 4-Bromo-5-ethoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Halogenated Nitroanilines in Synthetic Organic Chemistry

Halogenated nitroanilines are a subclass of substituted anilines that are particularly prized as intermediates in organic synthesis. jk-sci.com The presence of both a halogen atom and a nitro group on the aniline (B41778) framework provides multiple reactive sites that can be addressed with high selectivity. These compounds are crucial precursors for synthesizing more complex molecules, such as benzimidazoles and quinoxaline (B1680401) derivatives, which are important scaffolds in medicinal chemistry. rsc.org

The synthetic utility of halogenated nitroaromatics often hinges on the chemoselective manipulation of the functional groups. A common and critical transformation is the selective reduction of the nitro group to an amine, leaving the halogen atom intact. acs.org This reaction is essential because the resulting haloaniline can undergo a host of further reactions, such as diazotization followed by Sandmeyer reactions, to introduce a wide variety of other functionalities. wikipedia.org Various catalytic systems have been developed to achieve this selective hydrogenation, highlighting the industrial and academic importance of these transformations. acs.orgorganic-chemistry.org The introduction of halogen atoms into organic compounds can create versatile intermediates that allow for subsequent transformations like hydrolysis, alcoholysis, and amination. jk-sci.com

Aromatic Amine Reactivity and Functional Group Interplay in Anilines

The reactivity of the aniline (B41778) ring is profoundly influenced by the electronic properties of its substituents. The amino group (-NH₂) itself is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate its lone pair of electrons into the aromatic system, thereby increasing the electron density on the ring. allen.inbyjus.com However, in polysubstituted anilines, the reactivity is a complex interplay of the electronic effects of all attached functional groups.

In the case of 4-Bromo-5-ethoxy-2-nitroaniline, the aniline core is decorated with four distinct substituents, each imparting its own electronic influence:

Amino Group (-NH₂): Strongly activating, ortho, para-directing.

Nitro Group (-NO₂): Strongly deactivating and electron-withdrawing, meta-directing.

Bromo Group (-Br): Deactivating via induction but ortho, para-directing due to resonance.

Ethoxy Group (-OCH₂CH₃): Strongly activating and electron-donating via resonance, ortho, para-directing.

The presence of the potent electron-withdrawing nitro group significantly decreases the basicity of the amino group compared to aniline itself. chemistrysteps.com This modulation of basicity and nucleophilicity is a key feature of nitroanilines. The combined directing effects of the substituents determine the regioselectivity of further chemical reactions. For instance, in electrophilic aromatic substitution, the positions activated by the powerful ethoxy and amino groups are simultaneously deactivated by the nitro group and the inductive effect of the bromine, leading to highly specific reactivity patterns. This intricate balance allows for precise control over subsequent synthetic steps.

| Functional Group | Electronic Effect | Directing Influence (for Electrophilic Aromatic Substitution) |

|---|---|---|

| Amino (-NH₂) | Strongly Activating / Electron-Donating | Ortho, Para |

| Ethoxy (-OCH₂CH₃) | Strongly Activating / Electron-Donating | Ortho, Para |

| Bromo (-Br) | Deactivating / Electron-Withdrawing (Induction) | Ortho, Para |

| Nitro (-NO₂) | Strongly Deactivating / Electron-Withdrawing | Meta |

Structural Framework of 4 Bromo 5 Ethoxy 2 Nitroaniline Within Substituted Aromatics

Direct Synthesis Approaches to this compound

The direct synthesis of this compound typically involves a sequential functionalization of a simpler aniline precursor. The order of reactions is critical to leverage the ortho-, para-, and meta-directing effects of the substituents to install the bromo, ethoxy, and nitro groups at the desired positions (C4, C5, and C2, respectively). A plausible and efficient route often starts with a precursor already containing one or two of the required functionalities in the correct relative positions.

Nitration is a fundamental electrophilic aromatic substitution reaction for introducing a nitro group onto an aromatic ring. In the synthesis of nitroanilines, the strong activating and ortho-, para-directing nature of the amino group must be moderated to prevent side reactions and control regioselectivity. This is commonly achieved by protecting the amino group as an acetamide (B32628) (-NHCOCH3), which is still an activating ortho-, para-director but is less reactive than a free amino group. rsc.orgulisboa.pt

For the synthesis of this compound, a logical precursor is N-(3-ethoxyphenyl)acetamide. In this molecule, both the acetamido and the ethoxy groups are ortho-, para-directing. libretexts.org The nitration, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, is directed to the positions activated by these groups. rsc.org The position ortho to the powerful acetamido group (C2) is highly favored, leading to the formation of N-(5-ethoxy-2-nitrophenyl)acetamide. The reaction's regioselectivity is a result of the combined directing effects of the existing substituents. ulisboa.pt An efficient method for the ortho-nitration of certain aniline derivatives has also been developed using iron(III) nitrate (B79036) nonahydrate (Fe(NO3)3·9H2O) as both a promoter and the nitro source. nih.gov

Following nitration, the next step is the regioselective introduction of a bromine atom at the C4 position. In the intermediate, N-(5-ethoxy-2-nitrophenyl)acetamide, the directing effects of the three existing substituents converge to strongly favor bromination at the C4 position.

The acetamido group (-NHCOCH3) directs ortho- and para- (to C4 and C6).

The ethoxy group (-OC2H5) directs ortho- and para- (to C4 and C6).

The nitro group (-NO2) is a deactivating, meta-director (to C4 and C6).

All three groups direct the incoming electrophile (Br+) to the C4 position, making the bromination highly regioselective. The reaction is typically performed using molecular bromine (Br2) in a solvent like acetic acid or dichloromethane. Upon successful bromination to yield N-(4-bromo-5-ethoxy-2-nitrophenyl)acetamide, the final step is the hydrolysis of the acetamido protecting group, usually by heating with aqueous acid (e.g., HCl), to furnish this compound. prepchem.com

| Step | Transformation | Typical Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Acetylation (Protection) | Acetic anhydride; Heat | N-(3-ethoxyphenyl)acetamide |

| 2 | Regioselective Nitration | Conc. HNO₃, Conc. H₂SO₄; 0-10 °C | N-(5-ethoxy-2-nitrophenyl)acetamide |

| 3 | Regioselective Bromination | Br₂ in Acetic Acid | N-(4-bromo-5-ethoxy-2-nitrophenyl)acetamide |

| 4 | Hydrolysis (Deprotection) | Aqueous HCl; Reflux | This compound |

While the above pathway commences with an ethoxy-substituted aniline, alternative strategies involve introducing the ethoxy group at a different stage. One such method is nucleophilic aromatic substitution (SNAr). A suitably activated precursor, such as a dihalo-nitrobenzene, could react with sodium ethoxide to introduce the ethoxy group. However, achieving regioselectivity with multiple halogen leaving groups can be challenging. uj.edu.pl

More sophisticated and highly regioselective methods have been developed for the synthesis of related compounds. For instance, a one-step procedure for the transetherification of 4,5-dialkoxy-2-nitroanilines allows for the selective substitution of the alkoxy group at the C5 position (para to the nitro group). acs.orgresearchgate.net This chemoselective synthesis provides an efficient route to unsymmetrically substituted 2-nitroanilines, which are valuable precursors for pharmacologically active compounds. uj.edu.plresearchgate.net

Multistep Synthesis Pathways Incorporating this compound

This compound is not only a synthetic target but also a valuable intermediate for constructing more complex molecular architectures, particularly heterocyclic systems. Its multiple functional groups serve as handles for sequential transformations.

Substituted 2-nitroanilines are versatile precursors for a variety of heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines. uj.edu.pltaylorandfrancis.com The synthesis of these systems often begins with the chemical transformation of the nitro and amino groups of the 2-nitroaniline (B44862) core.

A prominent example is the synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazines. In this methodology, a 4,5-dialkoxy-2-nitroaniline, such as this compound, is coupled with a 1-bromo-2-nitrobenzene (B46134) derivative via a Buchwald-Hartwig amination reaction. acs.orgacs.org This palladium-catalyzed cross-coupling forms a bis(2-nitrophenyl)amine (B107571) intermediate. Subsequent reduction of both nitro groups leads to a diamine which undergoes tandem oxidative cyclization to yield the final phenazine (B1670421) ring system. acs.orgacs.org This strategy allows for the regioselective synthesis of phenazines with diverse substitution patterns. acs.org

The structure of this compound offers two primary sites for sequential functionalization: the nitro group and the bromo substituent.

Reduction of the Nitro Group: The most common transformation is the reduction of the C2 nitro group to an amino group. This reaction converts the starting material into 4-bromo-5-ethoxybenzene-1,2-diamine. This resulting ortho-phenylenediamine is a classic building block for heterocycles. For example, it can undergo reductive cyclocondensation with aromatic aldehydes to produce 2-substituted benzimidazoles. pcbiochemres.compcbiochemres.com Similarly, condensation with vicinal diols, often catalyzed by iron complexes, can yield quinoxaline (B1680401) derivatives. rsc.org

Transformation of the Bromo Group: The bromine atom at C4 can be replaced or used in cross-coupling reactions. As mentioned, it is a key reactive site in Buchwald-Hartwig amination for the synthesis of phenazine precursors. acs.orgacs.org The electron-withdrawing nitro group at the ortho position activates the C4 position, making the bromo substituent susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions. smolecule.com This allows for the introduction of other functional groups at this position, further diversifying the molecular scaffold.

| Starting Material | Transformation | Key Reagents/Reaction | Product Class | Research Finding |

|---|---|---|---|---|

| This compound | C-N Cross-Coupling & Reductive Cyclization | 1) 1-Bromo-2-nitrobenzene derivative, Pd(OAc)₂, RuPhos, Cs₂CO₃ 2) Fe, NH₄Cl | Phenazines | Serves as a key building block in the regioselective synthesis of complex, nonsymmetrical phenazines. acs.orgacs.org |

| This compound | Nitro Reduction & Reductive Cyclocondensation | 1) Reduction (e.g., Zn, NaHSO₃) 2) Aromatic Aldehyde | Benzimidazoles | Reduction to the diamine followed by condensation with aldehydes is a standard route to benzimidazoles. pcbiochemres.compcbiochemres.com |

| This compound | Nitro Reduction & Condensation | 1) Reduction 2) Vicinal Diol, Iron Catalyst | Quinoxalines | The resulting diamine can be condensed with diols in a transfer hydrogenative process to form quinoxalines. rsc.org |

Optimizing Reaction Conditions for Enhanced Yield and Selectivity

For instance, in the synthesis of related 4,5-dialkoxy-2-nitroanilines, a regioselective transetherification has been optimized. researchgate.netresearchgate.net Researchers found that conducting the reaction in a high-pressure tube at elevated temperatures significantly reduced reaction times and increased yields. For example, using ethanol (B145695), the reaction time was reduced from 6 hours to 1 hour, and with isopropyl alcohol, the time decreased from 22 hours to 1 hour with the yield increasing from 23% to 81%. uj.edu.pl The amount of base, such as sodium hydroxide (B78521), was also a critical factor, with optimal amounts leading to higher conversion and yield. researchgate.net The absence of a protective atmosphere and dry solvents was found to decrease yields by 10-30%. uj.edu.pl

The synthesis of 4-bromo-N-isopropyl-2-nitroaniline from 4-bromo-1-fluoro-2-nitrobenzene (B1272216) and isopropylamine (B41738) provides another example of reaction optimization. The reaction was initially stirred at 0°C for 3 hours and then at room temperature overnight, indicating that a temperature gradient can be beneficial.

Derivatization and Analog Synthesis from this compound

The presence of a primary amino group on the this compound scaffold allows for a wide range of derivatization reactions, particularly N-alkylation and N-acylation, to produce a diverse library of analogs.

N-Alkylation and N-Acylation Reactions on the Amino Group

Synthesis of N-Methyl-4-bromo-5-ethoxy-2-nitroaniline Analogs

The synthesis of N-methylated analogs can be achieved through various methylation strategies. While specific details for the direct methylation of this compound are not extensively documented in the provided results, general methods for N-methylation of anilines are well-established. Information on 4-Bromo-5-ethoxy-N-methyl-2-nitroaniline is available, indicating its successful synthesis. bldpharm.combldpharm.com

Synthesis of N-Ethyl-4-bromo-5-ethoxy-2-nitroaniline Derivatives

The ethylated derivative, 4-bromo-5-ethoxy-N-ethyl-2-nitroaniline, has been synthesized and is commercially available, suggesting established synthetic protocols. aladdin-e.comfluorochem.co.ukpharmint.net The synthesis would likely involve the reaction of this compound with an ethylating agent like ethyl iodide or diethyl sulfate.

Synthesis of N-Propyl-4-bromo-5-ethoxy-2-nitroaniline Compounds

The N-propylated analog, 4-bromo-5-ethoxy-2-nitro-N-propylaniline, is a known compound with the molecular formula C11H15BrN2O3. calpaclab.com The synthesis of a related compound, 4-propylthio-2-nitroaniline, involved an alkylation reaction with chloropropane, achieving yields between 86.94% and 97.55%. google.com This suggests that a similar nucleophilic substitution reaction using n-propyl bromide or chloride could be employed for the synthesis of N-propyl-4-bromo-5-ethoxy-2-nitroaniline.

Synthesis of N-Isopropyl-4-bromo-5-ethoxy-2-nitroaniline Analogs

The synthesis of N-isopropylated analogs is exemplified by the preparation of 4-bromo-N-isopropyl-2-nitroaniline. This was achieved by reacting 4-bromo-1-fluoro-2-nitrobenzene with isopropylamine in dichloromethane. The reaction proceeded at 0°C initially and was then allowed to warm to room temperature, yielding a crude solid product. This method demonstrates a direct approach to introducing the isopropyl group via nucleophilic aromatic substitution.

Summary of Synthetic Data

The following table summarizes the key compounds and their synthetic details discussed in this article.

| Compound Name | Starting Materials | Reagents and Conditions | Yield | Reference |

| 4-Bromo-N-isopropyl-2-nitroaniline | 4-bromo-1-fluoro-2-nitrobenzene, isopropylamine | Dichloromethane, 0°C to room temperature | Not specified | |

| 4-Propylthio-2-nitroaniline | Dithioether intermediate, chloropropane | Methanol, sodium sulfide (B99878) nonahydrate, 55°C | 86.94-97.55% | google.com |

| 4,5-dialkoxy-2-nitroanilines (transetherification) | 4,5-dibutoxy-2-nitroaniline, various alcohols | Sodium hydroxide, high-pressure tube, 110°C | 50-92% | researchgate.netuj.edu.pl |

Synthesis of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline

The synthesis of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline involves the introduction of a benzyl (B1604629) group onto the nitrogen atom of the parent aniline, this compound. This transformation is typically achieved through a nucleophilic substitution reaction where the aniline nitrogen acts as the nucleophile.

A common and effective method is the N-alkylation using a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The base is essential to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic benzylic carbon of the halide. The general reaction is depicted below:

General Reaction Scheme for N-Benzylation:

In this reaction, this compound reacts with benzyl bromide. A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is used in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products. Stronger bases can lead to faster reaction rates but may also promote side reactions if other sensitive functional groups are present. The use of polar aprotic solvents helps to dissolve the reactants and stabilize the transition state of the reaction.

Further Modifications of the Aromatic Ring System

The aromatic ring of this compound is amenable to further functionalization, primarily through electrophilic and nucleophilic substitution reactions. The existing substituents—amino (-NH₂), nitro (-NO₂), ethoxy (-OC₂H₅), and bromo (-Br)—exert significant influence on the regioselectivity of these modifications.

Electrophilic Aromatic Substitution (EAS): The amino and ethoxy groups are strong activating, ortho-, para-directing groups, while the nitro group is a strong deactivating, meta-directing group. The bromine is a deactivating but ortho-, para-directing group. The single available position on the ring for substitution is C-6. Given the powerful activating effects of the adjacent amino group (ortho) and ethoxy group (para), electrophilic substitution, such as further halogenation or nitration, would be directed to this position. However, the strong deactivation by the nitro group and steric hindrance from adjacent groups can make such reactions challenging.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the C-4 position can act as a leaving group in nucleophilic aromatic substitution reactions. This reactivity is enhanced by the presence of the electron-withdrawing nitro group ortho to it. This allows for the introduction of various nucleophiles, including amines, alkoxides, and thiolates, at this position. A prominent example of this reactivity is the use of this scaffold in palladium-catalyzed cross-coupling reactions.

Formation of Complex Scaffolds via Coupling Reactions

The this compound framework is a valuable building block for constructing more complex molecular architectures, particularly through metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a key transformation in this context, enabling the formation of C-N bonds. acs.orguj.edu.pl

In this reaction, a 4,5-dialkoxy-2-nitroaniline derivative is coupled with an aryl halide (or triflate) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. acs.orguj.edu.pl This methodology facilitates the synthesis of unsymmetrical bis(2-nitrophenyl)amine structures. These intermediates are precursors to complex heterocyclic systems, such as phenazines, which can be formed through subsequent reduction of the nitro groups and intramolecular cyclization. nih.govacs.org

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. For instance, palladium acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common catalysts, often paired with bulky, electron-rich phosphine ligands like Xantphos or RuPhos. nih.govacs.org

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product | Application of Product |

| 4,5-dialkoxy-2-nitroaniline | 1-bromo-2-nitrobenzene derivative | Pd(OAc)₂ / RuPhos | bis(2-nitrophenyl)amine | Precursor to phenazine heterocycles acs.orgnih.gov |

| 4,5-dialkoxy-2-nitroaniline | Aryl iodide | Pd(OAc)₂ / Phosphine-free | 4-arylquinolin-2(1H)-one (via domino Heck/Buchwald-Hartwig) | Synthesis of quinolinones mdpi.com |

| 2-bromocinnamamide | Aryl iodide | Pd₂(dba)₃ / Xantphos | 4-arylquinolin-2(1H)-one | Intramolecular C-N bond formation mdpi.com |

Regioselective Synthesis of 4,5-Dialkoxy-2-nitroanilines and Related Systems

The synthesis of unsymmetrically substituted 4,5-dialkoxy-2-nitroanilines is of significant interest as these compounds are versatile intermediates. uj.edu.pl Achieving regiochemical control is paramount and has been successfully addressed through several strategies.

Nucleophilic Aromatic Substitution (SNAr) Protocols for Alkoxy Group Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing alkoxy groups onto an activated aromatic ring. In the context of 2-nitroaniline systems, the nitro group strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions. uj.edu.pl A common synthetic route starts from a 1,2-dihalo-4-nitrobenzene, where the halogens can be sequentially displaced by different alkoxides to build the desired 4,5-dialkoxy pattern. However, this can be a multi-step process. uj.edu.pl

A more direct approach involves the SNAr reaction on a pre-existing alkoxy-nitroaniline. The electron-withdrawing nitro group facilitates the displacement of a leaving group (like another alkoxy group, as seen in transetherification) by an incoming alkoxide nucleophile. uj.edu.plresearchgate.net This reaction typically proceeds through a stabilized Meisenheimer complex intermediate.

Transetherification Reactions and Their Regiochemical Control

A highly efficient and regioselective one-step procedure for generating unsymmetrical 4,5-dialkoxy-2-nitroanilines is through a transetherification reaction. uj.edu.plresearchgate.net This method is a specific type of SNAr where an existing alkoxy group is displaced by another.

Research has demonstrated that in 4,5-dialkoxy-2-nitroaniline systems, the alkoxy group at the C-5 position (para to the nitro group) is selectively substituted by the alkoxy group from the alcohol used as the reaction solvent. acs.orguj.edu.pl The alcohol serves as both the nucleophilic reagent and the reaction medium, often eliminating the need for other, less environmentally friendly solvents like DMF or DMSO. uj.edu.pl The reaction is driven by a large excess of the solvent alcohol under basic conditions (e.g., NaOH or KOH). uj.edu.plresearchgate.net The regioselectivity is high, with substitution occurring preferentially at the C-5 position due to the strong para-activating effect of the nitro group. uj.edu.pl

Influence of Reaction Conditions on Regioselectivity and Yield

The yield and efficiency of the transetherification and other SNAr reactions are highly dependent on the specific reaction conditions. Key parameters that have been optimized include the nature and amount of the base, temperature, and reaction time.

Base: The choice and concentration of the base are critical. Studies on the transetherification of 4,5-dibutoxy-2-nitroaniline with ethanol showed that increasing the equivalents of sodium hydroxide (NaOH) from 0.2 to 20 equivalents significantly increased the conversion and yield of the desired 5-ethoxy-4-butoxy-2-nitroaniline. uj.edu.pl Potassium hydroxide (KOH) was also found to be effective. researchgate.net

Temperature: The reaction temperature plays a crucial role in the reaction rate. For low-boiling alcohols, conducting the reaction under reflux may require extended times to achieve good yields. The use of a high-pressure tube to increase the reaction temperature (e.g., to 110 °C) can dramatically reduce the reaction time from hours to just one hour and significantly increase the yield. For example, the yield of a reaction with isopropyl alcohol increased from 23% at reflux to 81% at 110 °C. researchgate.net

The table below summarizes the effect of varying reaction conditions on the yield of a model transetherification reaction.

| Entry | Base | Base Eq. | Temp. (°C) | Time (h) | Yield (%) |

| 1 | NaOH | 1 | Reflux | 1 | 5 |

| 2 | NaOH | 10 | Reflux | 6 | 60 |

| 3 | NaOH | 20 | Reflux | 1 | 85 |

| 4 | NaOH | 30 | Reflux | 1 | 80 |

| 5 | KOH | 10 | Reflux | 6 | 81 |

| 6 | NaOH | 10 | 110 | 1 | 91 |

Data adapted from an optimization study on the transetherification of 4,5-dibutoxy-2-nitroaniline with ethanol. researchgate.net

Synthetic Challenges and By-product Formation in this compound Synthesis

The synthesis of this compound is accompanied by several challenges, primarily concerning regioselectivity and the formation of unwanted by-products. These challenges arise from the interplay of the electronic and steric effects of the substituents on the aromatic ring.

Regioselectivity Issues:

A primary challenge is controlling the position of the incoming substituents during electrophilic substitution reactions like nitration and bromination. The amino group is a strong ortho-, para-director, while the nitro group is a meta-director. The ethoxy group is also an ortho-, para-director. When multiple directing groups are present, the final position of an incoming electrophile is determined by a combination of their activating/deactivating strengths and steric hindrance.

In the synthesis of related substituted anilines, achieving high regioselectivity can be difficult, often leading to mixtures of isomers that are challenging to separate. gavinpublishers.comgoogle.com For example, the nitration of a substituted aniline can result in a mixture of ortho- and para-nitro isomers. gavinpublishers.com The traditional method of producing 2-aminophenols via nitration of phenols often yields a mixture of ortho and para isomers, necessitating tedious separation. gavinpublishers.com

By-product Formation:

The formation of by-products is a significant concern in the synthesis of this compound. These by-products can arise from several sources:

Over-reaction: During bromination or nitration, there is a risk of introducing more than one of the same functional group, leading to di- or tri-substituted by-products. For instance, the bromination of aromatic compounds can lead to mixtures of mono- and polybrominated products. guidechem.com

Isomeric Impurities: As mentioned, the lack of complete regioselectivity can lead to the formation of isomeric by-products where the functional groups are in incorrect positions. The synthesis of voriconazole, for example, is complicated by the formation of positional isomers that can be carried through the synthetic sequence. nih.gov

Side Reactions: The reaction conditions can sometimes promote unwanted side reactions. For example, in the synthesis of some nitroaniline derivatives, the formation of insoluble polymers or tars has been observed, which can reduce the yield of the desired product. gavinpublishers.com In the synthesis of 4,5-dichloro-2-nitroaniline (B146558) from 2,4,5-trichloronitrobenzene, an undesirable by-product, 2,5-dichloro-4-nitro-aniline, is formed. bldpharm.com

Incomplete Reaction: If the reaction does not go to completion, the starting materials or intermediate compounds will remain in the product mixture, requiring further purification.

The following table summarizes potential by-products that could form during the synthesis of this compound, based on challenges observed in the synthesis of similar compounds.

| Potential By-product | Reason for Formation | Reference |

| Dibrominated nitroaniline derivatives | Over-bromination during the bromination step. | guidechem.com |

| Dinitroaniline derivatives | Over-nitration during the nitration step. | thieme-connect.de |

| Isomers of this compound | Lack of complete regioselectivity during substitution reactions. | gavinpublishers.comgoogle.com |

| Polymeric/tar-like substances | Side reactions under certain reaction conditions. | gavinpublishers.com |

| Unreacted starting materials/intermediates | Incomplete reaction conversion. |

To mitigate these challenges, careful optimization of reaction conditions is crucial. This includes controlling the temperature, reaction time, and the stoichiometry of the reactants and catalysts. The use of protecting groups for the highly activating amino group can also be a strategy to control regioselectivity during electrophilic substitution. Purification techniques such as column chromatography or recrystallization are often necessary to isolate the desired product from the reaction mixture.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational energy levels of molecular bonds, with each functional group exhibiting characteristic absorption or scattering frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of this compound is expected to display a series of distinct absorption bands corresponding to its various functional moieties. The presence of the primary amine (NH2) group would be indicated by a pair of medium to strong bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations, respectively. The nitro (NO2) group, being a strong electron-withdrawing group, will exhibit characteristic strong asymmetric and symmetric stretching vibrations, typically observed around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would produce a set of bands in the 1620-1450 cm⁻¹ range. The ethoxy group (-O-CH2-CH3) would be identifiable by the C-O-C asymmetric and symmetric stretching vibrations, typically found near 1250 cm⁻¹ and 1050 cm⁻¹, respectively. The C-Br stretching vibration is expected in the lower frequency region, generally between 700 and 500 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amine (NH₂) | Asymmetric Stretching | 3400 - 3300 |

| Amine (NH₂) | Symmetric Stretching | 3300 - 3200 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1500 |

| Aromatic C=C | Stretching | 1620 - 1450 |

| Nitro (NO₂) | Symmetric Stretching | 1350 - 1300 |

| Ethoxy (C-O-C) | Asymmetric Stretching | 1260 - 1200 |

| Ethoxy (C-O-C) | Symmetric Stretching | 1070 - 1020 |

| C-Br | Stretching | 700 - 500 |

FT-Raman Spectroscopy for Complementary Vibrational Assignments

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of this compound, the symmetric stretching vibration of the nitro group is expected to be a strong and well-defined band. The aromatic ring vibrations, especially the ring breathing modes, are also typically strong in the Raman spectrum. The C-Br stretching vibration may also be more prominent in the Raman spectrum compared to the FT-IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound would provide key insights into the disposition of protons in the molecule. The ethoxy group would give rise to a characteristic ethyl pattern: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, with the quartet appearing at a higher chemical shift due to the deshielding effect of the adjacent oxygen atom. The aromatic region would display signals corresponding to the two protons on the benzene ring. Their chemical shifts and coupling patterns would be influenced by the electronic effects of the substituents (NH₂, NO₂, Br, and OCH₂CH₃). The protons of the primary amine group (NH₂) would likely appear as a broad singlet.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Doublet, Singlet |

| Amine (NH₂) | 5.0 - 6.0 | Broad Singlet |

| Ethoxy (-OCH₂-) | 4.0 - 4.5 | Quartet |

| Ethoxy (-CH₃) | 1.3 - 1.6 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons would be significantly affected by the substituents. The carbon attached to the nitro group would be shifted downfield, while the carbon attached to the amino group would be shifted upfield. The carbons of the ethoxy group would also be readily identifiable.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon(s) | Predicted Chemical Shift (ppm) |

| Aromatic C-NO₂ | 145 - 155 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-H | 115 - 130 |

| Ethoxy (-OCH₂-) | 60 - 70 |

| Ethoxy (-CH₃) | 10 - 20 |

Two-Dimensional NMR Techniques (e.g., NOESY, HMBC) for Connectivity and Regiochemistry Confirmation

To unambiguously confirm the structure and regiochemistry of this compound, two-dimensional NMR techniques are crucial. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal long-range correlations (2-3 bonds) between protons and carbons. For instance, correlations between the ethoxy protons and the aromatic carbon to which the ethoxy group is attached would confirm its position. Similarly, correlations between the aromatic protons and neighboring carbons would solidify the substitution pattern on the benzene ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. NOESY correlations would be expected between the protons of the ethoxy group and the adjacent aromatic proton, as well as between the amine protons and the neighboring aromatic proton, further corroborating the assigned regiochemistry.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, both high-resolution and fast atom bombardment mass spectrometry have been employed to gain detailed structural insights.

High-Resolution Mass Spectrometry (HRMS-ESI)

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) provides highly accurate mass measurements, enabling the determination of elemental compositions and the confirmation of molecular formulas. In the analysis of this compound, HRMS-ESI would be utilized to confirm its molecular weight with a high degree of precision. The technique's soft ionization method minimizes fragmentation, ensuring the prominent detection of the molecular ion peak.

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) mass spectrometry is another valuable technique for the analysis of organic compounds. In FAB-MS, the sample, dissolved in a non-volatile matrix like glycerol, is bombarded with a high-energy beam of atoms, typically xenon or argon. This process leads to the desorption and ionization of the analyte molecules, often yielding both molecular ions and characteristic fragment ions. The resulting fragmentation pattern provides crucial information about the compound's structure.

X-ray Diffraction Crystallography for Solid-State Molecular and Crystal Structure

X-ray crystallography offers an unparalleled view into the three-dimensional arrangement of atoms within a crystalline solid. This technique is essential for determining the precise molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Packing

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute configuration and crystal packing of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, researchers can construct a detailed three-dimensional electron density map. This map reveals the precise spatial arrangement of each atom, confirming the molecular structure and providing insights into how the molecules are arranged relative to one another in the solid state.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By partitioning the crystal space into regions defined by the contribution of each molecule to the electron density, Hirshfeld surfaces provide a graphical representation of close contacts between neighboring molecules. This analysis is instrumental in understanding the nature and strength of non-covalent interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing and ultimately influence the physical properties of the material.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level to a higher one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure. For this compound, UV-Vis spectroscopy can provide valuable information about its chromophores and conjugation systems, which are responsible for its color and optical properties. The presence of the nitro and amino groups, along with the bromine atom on the aromatic ring, influences the electronic environment and thus the absorption spectrum.

Computational Chemistry and Theoretical Studies of 4 Bromo 5 Ethoxy 2 Nitroaniline

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and, consequently, its geometry. This method is frequently used to predict the most stable three-dimensional arrangement of atoms (conformations) and the corresponding bond lengths and angles.

Prediction of Molecular Conformations and Bond Parameters

There are currently no published studies that specifically report the predicted molecular conformations or bond parameters for 4-Bromo-5-ethoxy-2-nitroaniline using DFT calculations. Such a study would typically involve optimizing the geometry of the molecule to find the lowest energy state, providing detailed information on bond lengths (e.g., C-C, C-N, C-Br, C-O), bond angles, and dihedral angles that define the spatial arrangement of the ethoxy, nitro, and amino groups relative to the benzene (B151609) ring.

Validation against Experimental Crystal Structures

For a computational study to be validated, the theoretically predicted geometry is often compared with experimental data, most commonly obtained from single-crystal X-ray diffraction. A search of crystallographic databases indicates that the crystal structure of this compound has not been experimentally determined. Therefore, a direct comparison and validation of theoretical calculations against an experimental crystal structure is not possible at this time.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and chemical properties. Computational methods are invaluable for elucidating this structure.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap Determination

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. umn.edu

No specific FMO analysis or HOMO-LUMO gap determination for this compound has been reported in the scientific literature. For related compounds, such as other substituted nitroanilines, DFT calculations are often used to compute these values. researchgate.net For instance, studies on similar molecules show that the presence of electron-withdrawing groups like the nitro group tends to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MESP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a useful tool for predicting how a molecule will interact with other charged species. Red regions on an MESP map indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.

There are no published MESP maps specifically for this compound. A theoretical study would likely show regions of negative potential around the oxygen atoms of the nitro and ethoxy groups, and a region of positive potential near the hydrogen atoms of the amino group.

Spectroscopic Property Prediction through Computational Methods

Computational methods can predict various spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Visible) spectra. These predicted spectra can be compared with experimental data to aid in the structural elucidation of a compound. acs.org

No computational predictions of the spectroscopic properties for this compound are currently available in the literature. Such studies on analogous molecules have demonstrated that DFT methods can provide vibrational frequencies and spectral patterns that are in good agreement with experimental results. researchgate.net

Despite the power and prevalence of computational chemistry in modern chemical research, there is a notable absence of specific theoretical studies on this compound in the public domain. The detailed computational analysis as outlined—including DFT-based geometry optimization, electronic structure analysis (FMO and MESP), and spectroscopic property prediction—has not been published for this particular compound. While studies on related substituted anilines provide a general framework for how such analyses would be conducted and what the expected outcomes might be, the specific quantitative data for this compound remains to be determined by future research.

Theoretical Vibrational Frequencies (FT-IR, Raman)

The vibrational properties of aromatic compounds are highly sensitive to the nature and position of substituents on the benzene ring. Theoretical calculations, particularly using DFT methods like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), have proven to be powerful tools for assigning and predicting the infrared (IR) and Raman active vibrational modes of substituted anilines. sphinxsai.comjchps.com

For a molecule like this compound, the vibrational spectrum is expected to be complex, with characteristic frequencies arising from the motions of the amino (-NH₂), nitro (-NO₂), ethoxy (-OCH₂CH₃), and bromo (-Br) functional groups, as well as the vibrations of the benzene ring itself.

Key Vibrational Modes and Their Predicted Frequencies (based on analogous compounds):

Amino Group Vibrations: The -NH₂ group typically exhibits strong, distinct stretching vibrations. The asymmetric and symmetric N-H stretching modes are expected in the 3400-3550 cm⁻¹ region. jchps.com The NH₂ scissoring mode is generally observed around 1600-1650 cm⁻¹.

Nitro Group Vibrations: The -NO₂ group is characterized by strong asymmetric and symmetric stretching vibrations, typically found near 1500-1580 cm⁻¹ and 1300-1370 cm⁻¹, respectively. jchps.comresearchgate.net The presence of intermolecular hydrogen bonding can influence the precise location of these bands. jchps.com

Aromatic Ring Vibrations: The C-C stretching vibrations within the benzene ring usually appear in the 1400-1650 cm⁻¹ range. jchps.com C-H stretching vibrations are expected above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are typically found in the 700-1000 cm⁻¹ region. jchps.com

C-Br and C-O Vibrations: The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range. The C-O stretching vibrations of the ethoxy group would likely appear in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

A representative table of calculated vibrational frequencies for a similar molecule, 2-chloro-4-nitroaniline (B86195), is provided below to illustrate the expected spectral features. sphinxsai.com

Table 1: Representative Calculated Vibrational Frequencies (cm⁻¹) for an Analogous Halogenated Nitroaniline

| Vibrational Mode | Calculated Frequency (B3LYP/6-311G(d,p)) |

|---|---|

| NH₂ Asymmetric Stretch | 3540 |

| NH₂ Symmetric Stretch | 3434 |

| C-H Stretch | 3100 - 3200 |

| NO₂ Asymmetric Stretch | 1580 |

| NH₂ Scissoring | 1625 |

| C-C Stretch | 1420 - 1577 |

| NO₂ Symmetric Stretch | 1330 |

| C-N Stretch | 1265 |

Note: The data in this table is for 2-chloro-4-nitroaniline and serves as an illustrative example. The C-Br stretch in this compound would be at a lower frequency than the C-Cl stretch.

Calculated NMR Chemical Shifts (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Theoretical calculations of NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can provide valuable insights into the electronic environment of each nucleus. acs.orgresearchgate.net

For this compound, the ¹H and ¹³C NMR spectra would be influenced by the electronic effects of the four different substituents. The electron-donating amino and ethoxy groups and the electron-withdrawing nitro and bromo groups create a complex pattern of shielding and deshielding on the aromatic ring.

Predicted ¹H NMR Chemical Shifts: The aromatic region would display two singlets for the two non-equivalent aromatic protons. The proton at C-3 (between the nitro and ethoxy groups) would likely be the most downfield-shifted due to the deshielding effects of the adjacent electron-withdrawing nitro group. The proton at C-6 (between the amino and bromo groups) would be influenced by the donating amino group and the withdrawing bromo group. The ethoxy group would show a quartet for the -CH₂- protons and a triplet for the -CH₃ protons, while the amino protons would appear as a broad singlet.

Predicted ¹³C NMR Chemical Shifts: The carbon atoms of the benzene ring would each exhibit a distinct chemical shift. The carbon attached to the nitro group (C-2) would be significantly deshielded (downfield shift), as would the carbon attached to the bromine atom (C-4). Conversely, the carbons attached to the amino (C-1) and ethoxy (C-5) groups would be shielded (upfield shift) relative to unsubstituted benzene.

The following table provides hypothetical calculated ¹H and ¹³C NMR chemical shifts for this compound, based on general principles and data from related substituted anilines. rsc.orgacs.org

Table 2: Representative Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) |

|---|---|---|

| C1-NH₂ | - | 145-150 |

| C2-NO₂ | - | 135-140 |

| C3-H | 7.5-8.0 | 115-120 |

| C4-Br | - | 110-115 |

| C5-OEt | - | 150-155 |

| C6-H | 6.5-7.0 | 110-115 |

| -OCH₂CH₃ | 4.0-4.2 (q) | 65-70 |

| -OCH₂CH₃ | 1.4-1.6 (t) | 14-16 |

Note: These are estimated values for illustrative purposes. Actual chemical shifts can be influenced by solvent and other experimental conditions.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectral Simulation

The electronic absorption properties of this compound can be effectively modeled using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. jchps.comrsc.org

Nitroanilines are classic "push-pull" systems, where the electron-donating amino group and the electron-withdrawing nitro group facilitate an intramolecular charge transfer (ICT) upon electronic excitation. jchps.comrsc.org This ICT is typically associated with the lowest energy absorption band in the UV-Vis spectrum. rsc.org The presence of the ethoxy group (electron-donating) and the bromo group (electron-withdrawing/halogenic) would further modulate this charge transfer character.

TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP, can predict the λ_max for the π → π* transitions that dominate the UV-Vis spectra of such aromatic compounds. For 4-nitroaniline, the main absorption peak is attributed to the charge transfer from the amino group to the nitro group. jchps.com In this compound, a similar ICT from the amino and ethoxy groups towards the nitro group is expected to be the primary electronic transition.

Table 3: Representative TD-DFT Calculated Electronic Transition Data for an Analogous Nitroaniline

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|

Note: The data is illustrative and based on typical values for substituted nitroanilines. The specific solvent environment can also significantly influence the absorption maximum (solvatochromism). bohrium.com

Intermolecular Interactions and Charge Transfer Phenomena

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hydrogen Bonding

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. materialsciencejournal.org By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO provides a quantitative picture of electron delocalization.

In this compound, NBO analysis would reveal significant intramolecular charge transfer. Key interactions would include:

Donation from the amino and ethoxy lone pairs: The lone pair electrons on the nitrogen of the amino group (n_N) and the oxygen of the ethoxy group (n_O) would delocalize into the π* antibonding orbitals of the benzene ring.

Acceptance by the nitro group: The π* antibonding orbitals of the nitro group would act as strong electron acceptors, facilitating the delocalization of electron density from the ring and the donor groups.

Hyperconjugative interactions: The analysis quantifies the stabilization energy (E⁽²⁾) associated with these donor-acceptor interactions. A large E⁽²⁾ value for an interaction like n_N → π(C-C) or n_O → π(C-C) indicates a strong delocalization effect. Similarly, the interaction between the ring's π system and the nitro group's π* orbitals would show significant stabilization energy.

NBO analysis is also instrumental in identifying and characterizing hydrogen bonds. For this compound, intramolecular hydrogen bonding could occur between a hydrogen atom of the amino group and an oxygen atom of the adjacent nitro group, forming a stable six-membered ring. This interaction would be evidenced by a significant E⁽²⁾ value for the n_O → σ*(N-H) interaction.

Table 4: Representative NBO Analysis - Second-Order Perturbation Theory for an Analogous Nitroaniline

| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) |

|---|---|---|

| π(C1-C6) | π*(C2-C3) | ~20-30 |

| n(N_amino) | π*(C1-C6) | ~40-60 |

| n(O_nitro) | σ*(N-H_amino) | ~5-15 (if H-bonded) |

Note: E⁽²⁾ represents the stabilization energy from the donor-acceptor interaction. Values are illustrative based on typical substituted anilines.

Exploration of Charge Transfer during Chemical Reactions

The electronic structure of this compound, characterized by a "push-pull" arrangement of substituents, dictates its reactivity and the nature of charge transfer during chemical reactions. The electron-rich aromatic ring, activated by the amino and ethoxy groups, is susceptible to electrophilic attack, while the nitro group can undergo reduction.

During an electrophilic aromatic substitution, an incoming electrophile would be directed by the activating groups. The charge transfer in the transition state would involve the flow of electron density from the aniline (B41778) derivative (the nucleophile) to the electrophile. Computational modeling of the reaction pathway can map this charge transfer, often showing a significant reorganization of electron density from the donor groups and the π-system of the ring towards the site of electrophilic attack.

Conversely, in a reduction of the nitro group (e.g., to an amino group), this compound would act as an electron acceptor. The charge transfer would occur from the reducing agent to the π* orbitals of the nitro group, leading to the breaking of the N-O bonds and the formation of N-H bonds. NBO and other population analysis methods can be used to quantify the change in atomic charges on the nitro group's nitrogen and oxygen atoms as the reaction proceeds, providing a detailed picture of the charge transfer process. acs.org

Conceptual DFT Studies for Reactivity Descriptors

Conceptual Density Functional Theory (CDFT) provides a framework for quantifying chemical reactivity through a set of descriptors derived from the electron density. nih.govtandfonline.com These descriptors help in understanding and predicting the reactive behavior of molecules. For this compound, these descriptors can elucidate its stability and sites of electrophilic and nucleophilic attack.

Key reactivity descriptors include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy (E_HOMO) relates to the ability to donate electrons (nucleophilicity), while the LUMO energy (E_LUMO) relates to the ability to accept electrons (electrophilicity).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability. A smaller gap suggests higher reactivity. sphinxsai.com

Global Reactivity Descriptors:

Chemical Potential (μ): μ ≈ (E_HOMO + E_LUMO) / 2. It describes the tendency of electrons to escape from the system.

Chemical Hardness (η): η ≈ (E_LUMO - E_HOMO) / 2. It measures the resistance to charge transfer. Hard molecules are less reactive.

Global Softness (S): S = 1 / (2η). It is the reciprocal of hardness and indicates higher reactivity.

Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors (Fukui Functions): These functions, f(r), indicate the most reactive sites within a molecule. The Fukui function f⁺(r) points to sites for nucleophilic attack, while f⁻(r) indicates sites for electrophilic attack. For this compound, f⁺(r) would likely be largest on the nitro group's nitrogen and f⁻(r) would be concentrated on the carbon atoms ortho and para to the activating amino group.

Table 5: Representative Conceptual DFT Reactivity Descriptors (in eV) for an Analogous Nitroaniline

| Parameter | Value |

|---|---|

| E_HOMO | -6.5 to -7.5 |

| E_LUMO | -2.0 to -3.0 |

| ΔE (Gap) | 4.0 to 5.0 |

| Chemical Potential (μ) | -4.25 to -5.25 |

| Chemical Hardness (η) | 2.0 to 2.5 |

Note: These values are illustrative, based on calculations for similar molecules like 2-chloro-4-nitroaniline, and can vary with the computational method. sphinxsai.com

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 5 Ethoxy 2 Nitroaniline

Nucleophilic Reactivity of the Amino Group

The amino group (-NH2) attached to the aromatic ring of 4-bromo-5-ethoxy-2-nitroaniline possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This characteristic allows it to participate in a variety of chemical reactions. The nucleophilicity of this amino group is, however, modulated by the presence of other substituents on the ring. The strong electron-withdrawing nature of the nitro group (-NO2) positioned ortho to the amino group significantly decreases the electron density on the nitrogen, thereby reducing its nucleophilicity compared to aniline (B41778).

Despite this deactivation, the amino group can still undergo reactions typical of aromatic amines, such as:

Acylation: Reaction with acyl halides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. This diazonium salt can then be used as an intermediate in various subsequent reactions to introduce a wide range of functional groups onto the aromatic ring.

The conditions for these reactions would likely need to be more forcing than for simple anilines to overcome the deactivating effect of the nitro group.

Electrophilic Reactivity of the Aromatic Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. The rate and regioselectivity of EAS reactions on this compound are determined by the combined electronic effects of the four substituents.

The position of an incoming electrophile on the benzene ring is directed by the existing substituents. These directing effects are a consequence of both inductive and resonance effects. pressbooks.pub

Amino Group (-NH2): The amino group is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. This significantly increases the electron density at the ortho and para positions.

Ethoxy Group (-OC2H5): Similar to the amino group, the ethoxy group is an activating group and an ortho-, para-director. The oxygen atom's lone pairs can be delocalized into the ring through resonance, enhancing the electron density at the ortho and para positions.

Bromo Group (-Br): Halogens like bromine are an interesting case. They are deactivating groups due to their strong electron-withdrawing inductive effect. However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, which preferentially stabilizes the intermediates formed during ortho and para attack. pressbooks.pub

Nitro Group (-NO2): The nitro group is a strong deactivating group due to both its powerful electron-withdrawing inductive and resonance effects. It is a meta-director, meaning it directs incoming electrophiles to the position meta to itself.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -NH2 | -I (withdrawing) | +R (donating) | Activating | Ortho, Para |

| -OC2H5 | -I (withdrawing) | +R (donating) | Activating | Ortho, Para |

| -Br | -I (withdrawing) | +R (donating) | Deactivating | Ortho, Para |

| -NO2 | -I (withdrawing) | -R (withdrawing) | Strongly Deactivating | Meta |

Role of the Nitro Group in Enhancing Aromatic Reactivity

While the nitro group is strongly deactivating towards electrophilic aromatic substitution, it plays a crucial role in enhancing the reactivity of the aromatic ring towards nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing nature of the nitro group withdraws electron density from the benzene ring, making it more electrophilic and susceptible to attack by nucleophiles. This effect is most pronounced when the nitro group is ortho or para to a good leaving group, such as a halogen.

Participation of the Bromine Substituent in Chemical Reactions

The bromine atom on the aromatic ring can participate in several types of chemical reactions, most notably nucleophilic aromatic substitution.

The bromine atom in this compound can act as a leaving group in nucleophilic aromatic substitution reactions. The presence of the ortho-nitro group is critical for this reactivity. The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby lowering the activation energy of the reaction. Studies on analogous compounds like 4-bromo-5-nitrophthalodinitrile have shown that the bromine atom is readily substituted by nucleophiles. pleiades.onlineresearchgate.netresearchgate.netresearchgate.net

Common nucleophiles that can displace the bromine include:

Amines

Alkoxides

Thiolates

The general mechanism for this substitution is as follows:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine atom, forming a resonance-stabilized carbanion intermediate.

Departure of the Leaving Group: The bromine atom departs as a bromide ion, and the aromaticity of the ring is restored.

| Reactant | Nucleophile | Product of Bromine Substitution (Predicted) |

| This compound | R-NH2 | N-alkyl-5-ethoxy-2-nitrobenzene-1,4-diamine |

| This compound | RO- | 4,5-Diethoxy-2-nitroaniline |

| This compound | RS- | 4-(Alkylthio)-5-ethoxy-2-nitroaniline |

Intramolecular Proton Transfer and Tautomerism Studies

A search of the available chemical literature did not yield specific studies on intramolecular proton transfer or tautomerism for this compound. While tautomerism is a possibility in molecules containing both amino and nitro groups (aci-nitro tautomerism), dedicated research on this specific compound is not apparent in the reviewed sources. Such studies would likely involve advanced spectroscopic techniques (e.g., NMR spectroscopy) and computational modeling to investigate the potential for proton migration and the relative stabilities of any tautomeric forms.

Reaction Pathways and Proposed Mechanisms for Derived Products

The chemical reactivity of this compound is primarily dictated by the interplay of its three key functional groups: the nitro group (-NO₂), the primary aromatic amine (-NH₂), and the bromine atom (-Br) attached to the aromatic ring. The electronic nature of these substituents governs the susceptibility of the molecule to various transformations, leading to a diverse range of derived products. The primary reaction pathways include the reduction of the nitro group followed by cyclization, nucleophilic aromatic substitution of the bromine atom, and palladium-catalyzed cross-coupling reactions.

Reduction of the Nitro Group and Subsequent Cyclization

The electron-withdrawing nitro group can be readily reduced to a primary amino group, yielding 4-bromo-5-ethoxybenzene-1,2-diamine. This ortho-phenylenediamine derivative is a versatile intermediate for the synthesis of various heterocyclic compounds, most notably benzimidazoles, quinoxalines, and phenazines.

Mechanism of Nitro Group Reduction:

The reduction of the nitro group typically proceeds via transfer hydrogenation using reagents like sodium dithionite (B78146) (Na₂S₂O₄), tin(II) chloride (SnCl₂), or catalytic hydrogenation with H₂ gas over a metal catalyst (e.g., Pd, Pt, Ni). The general mechanism involves a series of two-electron and proton transfer steps, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine.

A. Synthesis of Benzimidazoles:

The in situ generated 4-bromo-5-ethoxybenzene-1,2-diamine can be condensed with various electrophilic one-carbon synthons, such as aldehydes or carboxylic acids (or their derivatives), to form the benzimidazole (B57391) ring system.

Reaction with Aldehydes: The reaction with an aldehyde typically occurs under oxidative conditions. The proposed mechanism involves the initial formation of a Schiff base between one of the amino groups and the aldehyde, followed by intramolecular cyclization and subsequent oxidation to furnish the aromatic benzimidazole.

Reaction with Carboxylic Acids: Condensation with carboxylic acids, often under acidic conditions (e.g., Phillips conditions), proceeds by initial amide formation followed by dehydrative intramolecular cyclization.

Table 1: Potential Benzimidazole Derivatives from this compound

| Reagent (R-CHO or R-COOH) | Proposed Product Name |

|---|---|

| Formaldehyde | 5-Bromo-6-ethoxy-1H-benzimidazole |

| Benzaldehyde | 5-Bromo-6-ethoxy-2-phenyl-1H-benzimidazole |

B. Synthesis of Quinoxalines:

Quinoxalines are formed by the condensation of ortho-phenylenediamines with α-dicarbonyl compounds. The reaction of 4-bromo-5-ethoxybenzene-1,2-diamine with a 1,2-dicarbonyl compound like glyoxal (B1671930) or benzil (B1666583) would yield the corresponding quinoxaline (B1680401) derivative.

Proposed Mechanism: The reaction is believed to proceed through a dihydrequinoxaline intermediate formed by a double condensation reaction. This intermediate then undergoes spontaneous oxidation in the presence of air or an added oxidant to give the stable aromatic quinoxaline.

Table 2: Potential Quinoxaline Derivatives from this compound

| α-Dicarbonyl Compound | Proposed Product Name |

|---|---|

| Glyoxal | 6-Bromo-7-ethoxyquinoxaline |

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group positioned ortho to it. This allows for the displacement of the bromide ion by a variety of nucleophiles.

Proposed Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Addition: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, which stabilizes the intermediate.

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

Common nucleophiles for this reaction include alkoxides, thiolates, and amines.

Table 3: Potential Products from SNAr Reactions

| Nucleophile | Proposed Product Name |

|---|---|

| Sodium methoxide (B1231860) (NaOCH₃) | 4-Methoxy-5-ethoxy-2-nitroaniline |

| Sodium thiophenoxide (NaSPh) | 5-Ethoxy-2-nitro-4-(phenylthio)aniline |

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality allows this compound to participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

General Catalytic Cycle: The mechanism for these reactions generally involves a Pd(0)/Pd(II) catalytic cycle consisting of three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

Transmetalation (for Suzuki) or Carbopalladation (for Heck): The coupling partner (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center, or the palladium complex adds across a double bond (in the Heck reaction).

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

Table 4: Potential Products from Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Proposed Product Name |

|---|---|---|

| Suzuki Coupling | Phenylboronic acid | 5-Ethoxy-2-nitro-[1,1'-biphenyl]-4-amine |

| Heck Coupling | Styrene | 5-Ethoxy-2-nitro-4-styrylaniline |

Exploration of 4 Bromo 5 Ethoxy 2 Nitroaniline in Advanced Materials and Organic Synthesis

Applications in Nonlinear Optics (NLO) and Optoelectronics

The unique molecular architecture of 4-bromo-5-ethoxy-2-nitroaniline, featuring a combination of electron-donating and electron-withdrawing groups attached to a π-conjugated system, makes it a compound of interest in the field of nonlinear optics (NLO). These materials are crucial for a variety of optoelectronic applications, including optical computing and data storage, by manipulating light through nonlinear processes.

Design Principles for Organic NLO Materials

The development of effective organic NLO materials is guided by several key design principles aimed at maximizing the nonlinear optical response at the molecular level. A fundamental requirement for second-order NLO effects, such as second-harmonic generation (SHG), is a non-centrosymmetric crystal structure. frontiersin.org At the molecular level, this often translates to designing molecules with a significant first hyperpolarizability (β).

Key strategies to enhance the NLO response include:

Donor-Acceptor (D-A) Systems: The most common approach involves creating molecules with strong electron-donating (D) and electron-accepting (A) groups. mdpi.comrsc.org This "push-pull" mechanism facilitates intramolecular charge transfer (ICT) upon excitation, which is a primary source of the NLO effect. nih.govresearchgate.net In this compound, the amino and ethoxy groups act as donors, while the nitro group is a powerful acceptor.

π-Conjugated Bridges: The donor and acceptor groups are typically connected by a π-conjugated bridge (e.g., a benzene (B151609) ring, stilbene, or polyene chain). rsc.org This bridge acts as an electronic conduit, allowing for efficient charge delocalization across the molecule, which enhances the hyperpolarizability. mdpi.comresearchgate.net Increasing the length of this conjugated path can further amplify the NLO properties. mdpi.com

Second Harmonic Generation (SHG) Efficiency Assessment (Kurtz-Perry Powder Method)

The Kurtz-Perry powder technique is a widely used and relatively simple method for the preliminary screening of materials for their second-harmonic generation (SHG) efficiency. wisdomlib.orgnih.gov SHG is a nonlinear optical process where two photons of the same frequency interact with the material to generate a new photon with twice the frequency (and half the wavelength). wisdomlib.org

The method involves irradiating a powdered sample of the material with a high-intensity laser beam, typically a Nd:YAG laser operating at a fundamental wavelength of 1064 nm. science.govoup.com The intensity of the generated second-harmonic light (at 532 nm) is then measured and compared to that of a standard reference material, such as potassium dihydrogen phosphate (B84403) (KDP) or urea (B33335). science.govoup.com This provides a semi-quantitative measure of the material's SHG efficiency. mdpi.com

While the Kurtz-Perry method is invaluable for rapid screening, saving significant time and resources, it has limitations. nih.govmdpi.com Factors such as particle size, packing fraction, refractive index, and light scattering effects can influence the accuracy of the measurements. mdpi.comaip.org Therefore, it is considered a preliminary assessment, with more precise measurements requiring the growth of high-quality single crystals. researchgate.net

Comparative Analysis of NLO Properties with Reference Materials

Nitroaniline derivatives have historically served as benchmark molecules for studying structure-property relationships in NLO materials. researchgate.net The SHG efficiency of new compounds is often compared to well-known standards like KDP and p-nitroaniline (p-NA).

For instance, studies on similar nitroaniline compounds have shown significant SHG efficiencies. The compound 2-bromo-4-nitroaniline (B50497) (2B4NA) was found to have an SHG efficiency two times that of KDP. researchgate.net Another related molecule, 4-chloro-2-nitroaniline (B28928) (4Cl2NA), exhibited an SHG efficiency 3.2 times greater than KDP. researchgate.net These findings highlight the potential of halogenated nitroanilines for NLO applications. The substitution pattern on the aniline (B41778) ring, including the specific halogen and the position of the donor and acceptor groups, critically influences the crystal packing and, consequently, the macroscopic NLO response. researchgate.netacs.org

Below is a comparative table of SHG efficiencies for several nitroaniline derivatives and a standard reference.

| Compound | SHG Efficiency vs. KDP | Reference |

| Potassium Dihydrogen Phosphate (KDP) | 1 | Standard |

| 2-Bromo-4-nitroaniline (2B4NA) | 2.0x | researchgate.net |

| 4-Chloro-2-nitroaniline (4Cl2NA) | 3.2x | researchgate.net |

| N-benzyl-3-nitroaniline (NB3N) | 2.5x | researchgate.net |

This table is for illustrative purposes and includes data for compounds structurally related to this compound to provide context for potential NLO performance.

Role as an Organic Chromophore

In the context of NLO materials, this compound functions as an organic chromophore. A chromophore is the part of a molecule responsible for its color and, in this context, its NLO activity. rsc.orggoogle.com The NLO properties of such molecules originate from the hyperpolarizability of the chromophore. rsc.org

The key features of this compound as a chromophore are:

An Asymmetric π-Electron System: The molecule possesses a π-conjugated benzene ring substituted with electron-donating groups (amino, ethoxy) and an electron-withdrawing group (nitro). This D-π-A structure creates an asymmetric charge distribution. mdpi.comresearchgate.net

Intramolecular Charge Transfer (ICT): The presence of both donor and acceptor groups facilitates a strong intramolecular charge transfer from the donor end to the acceptor end upon interaction with an intense light field. researchgate.net This charge displacement is the microscopic origin of the high molecular hyperpolarizability (β), which is the source of the second-order NLO effect. researchgate.net

The specific arrangement and nature of the substituents—bromo, ethoxy, and nitro groups—on the aniline framework modulate the electronic properties, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby fine-tuning the NLO response. researchgate.netacs.org

Precursor in the Synthesis of Complex Organic Scaffolds and Heterocyclic Systems

The multiple functional groups present in this compound—an amine, a nitro group, an ethoxy group, and a bromine atom—make it a versatile building block in organic synthesis. These groups offer several reaction sites for constructing more complex molecular architectures, particularly heterocyclic systems like phenazines.

Synthesis of Phenazine (B1670421) Derivatives

A key application of asymmetrically substituted nitroanilines, including structures closely related to this compound, is in the synthesis of phenazine derivatives. acs.org Phenazines are a class of nitrogen-containing heterocyclic compounds with diverse biological and material applications. rasayanjournal.co.inrsc.org

A modern and effective method for creating non-symmetrically substituted phenazines involves a multi-step synthetic protocol: